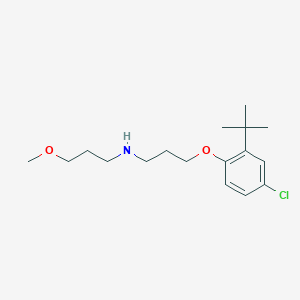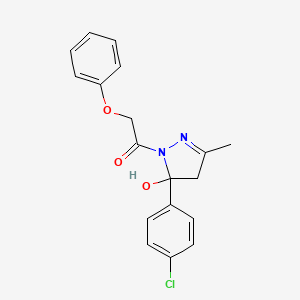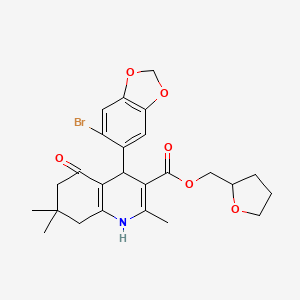
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as SR59230A, is a selective beta-3 adrenoceptor antagonist. It is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects.
Mécanisme D'action
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine works by selectively blocking beta-3 adrenoceptors, which are found in adipose tissue, skeletal muscle, and the heart. By blocking these receptors, this compound can reduce lipolysis, or the breakdown of fat, in adipose tissue, leading to a reduction in body weight and improved glucose tolerance. This compound can also improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce inflammation. This compound has also been shown to improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its selectivity for beta-3 adrenoceptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine. One area of research is the potential use of this compound in the treatment of heart failure. Studies have shown that this compound can improve cardiac function in animal models of heart failure, and further research is needed to determine its potential use in humans. Another area of research is the potential use of this compound in the treatment of respiratory diseases, such as asthma. Studies have shown that this compound can reduce airway inflammation and improve lung function in animal models of asthma, and further research is needed to determine its potential use in humans. Additionally, further research is needed to study the long-term effects of this compound and its potential use in the treatment of obesity and diabetes.
Conclusion
In conclusion, this compound is a selective beta-3 adrenoceptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects. Its selective blocking of beta-3 adrenoceptors allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. While this compound has shown promise in animal studies, further research is needed to determine its potential use in humans and its long-term effects.
Méthodes De Synthèse
The synthesis of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that includes the reaction of 3-(2-tert-butyl-4-chlorophenoxy)propan-1-ol with 3-methoxypropylamine, followed by the reaction of the resulting product with isobutyryl chloride. The final product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity, anti-diabetic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of heart failure, asthma, and other respiratory diseases.
Propriétés
IUPAC Name |
N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO2/c1-17(2,3)15-13-14(18)7-8-16(15)21-12-6-10-19-9-5-11-20-4/h7-8,13,19H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECOWXNRPSDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)

![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)

![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![1-[2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4920441.png)
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![N-{4-[({3-[(2-hydroxyethyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4920468.png)
